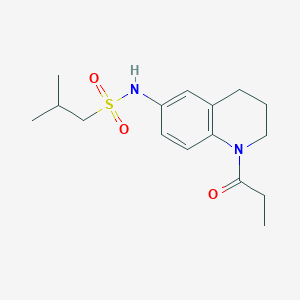

2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-4-16(19)18-9-5-6-13-10-14(7-8-15(13)18)17-22(20,21)11-12(2)3/h7-8,10,12,17H,4-6,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAFXKUCJLOGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The propionyl group is then introduced via an acylation reaction using propionyl chloride and a base such as pyridine. Finally, the sulfonamide group is added through a sulfonation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids or thiols.

Scientific Research Applications

2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrahydroquinoline core may also interact with cellular receptors, influencing various biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a class of tetrahydroquinoline (THQ) derivatives modified at the 1- and 6-positions. Key structural analogs and their differences are summarized below:

Key Observations:

- 1-Position Modifications: The target compound’s propionyl group introduces a carbonyl moiety absent in the methyl-substituted analog .

- 6-Position Diversity: The naphthalene-containing analog incorporates a bulky aromatic group, likely increasing lipophilicity and steric hindrance, which could reduce bioavailability but enhance receptor selectivity.

- Sulfonamide Configuration: The target compound’s primary sulfonamide (propane-1-sulfonamide) differs from the secondary sulfamide (propane-2-sulfamide) in , altering acidity and solubility profiles.

Physicochemical and Pharmacological Implications

- Lipophilicity: The naphthalene analog has higher logP due to its aromatic substituent, whereas the target compound’s propionyl group balances polarity and lipophilicity.

- Metabolic Stability: The propionyl group in the target compound may resist oxidative metabolism better than the methyl group in , extending half-life.

- Receptor Binding: The THQ core is associated with μ-opioid receptor (MOR) modulation . The target compound’s sulfonamide and propionyl groups likely engage in hydrogen bonding with MOR residues, while bulkier analogs like may exhibit altered efficacy due to steric effects.

Analytical and Computational Tools for Structural Comparison

- Crystallography: SHELX and Mercury are widely used for resolving and visualizing THQ derivatives. For instance, Mercury’s packing similarity analysis can compare crystal structures of analogs to predict solubility and stability .

- Conformational Analysis: ORTEP-III aids in modeling substituent orientations, critical for understanding how the propionyl group influences molecular conformation versus methyl or naphthalene groups.

Biological Activity

The compound 2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide (CAS Number: 946334-61-8) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 324.4 g/mol. Its structural characteristics contribute significantly to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.4 g/mol |

| CAS Number | 946334-61-8 |

Research indicates that compounds with a tetrahydroquinoline structure often interact with various biological targets, including receptors and enzymes. The sulfonamide moiety may enhance solubility and interaction with biological systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes linked to inflammatory processes. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.

- Receptor Modulation : The tetrahydroquinoline core can interact with neurotransmitter receptors, potentially influencing pain pathways and mood regulation.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various sulfonamides indicated that similar compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The specific activity of This compound has not been extensively documented but can be inferred from related structures.

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted using mammalian cell lines to evaluate the safety profile of this compound. Initial findings suggest low toxicity levels at therapeutic concentrations, indicating potential for further development as a pharmaceutical agent.

Case Studies and Research Findings

Several studies have explored the biological activity of tetrahydroquinoline derivatives:

- Study on Tetrahydroquinolines : A research article published in 2016 evaluated various N-substituted tetrahydroquinoline derivatives for their opioid receptor activity. It was found that specific modifications significantly enhanced receptor binding affinity and selectivity, suggesting that similar modifications in This compound could yield potent bioactive compounds .

- Antioxidant Activity : Another study highlighted the free radical scavenging properties of related compounds, indicating potential use in oxidative stress-related conditions . This suggests that This compound may also exhibit antioxidant properties.

Q & A

Q. What are the common synthetic pathways for synthesizing 2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the tetrahydroquinoline core, such as introducing the propionyl group via acylation using propionyl chloride under inert conditions (e.g., nitrogen atmosphere) .

- Step 2 : Sulfonamide coupling. The sulfonyl group is introduced via reaction with 2-methylpropane-1-sulfonyl chloride in the presence of a base like triethylamine or pyridine in dichloromethane or DMF .

- Step 3 : Purification via column chromatography or recrystallization. Analytical techniques like TLC and NMR are critical for monitoring progress and verifying purity .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming substituent positions and verifying the tetrahydroquinoline backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns to validate the sulfonamide linkage .

- IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350-1150 cm⁻¹) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the sulfonamide group’s hydrophilicity. Limited solubility in water requires co-solvents for biological assays .

- Stability : Sensitive to strong acids/bases. Store at –20°C under inert gas to prevent hydrolysis of the sulfonamide or propionyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent Variation : Systematically modify the tetrahydroquinoline’s substituents (e.g., alkyl chain length on the sulfonamide or acyl group) and assess changes in target binding affinity .

- Biological Assays : Use enzyme inhibition assays (e.g., PTP1B for metabolic disorders) or receptor-binding studies to correlate structural changes with activity .

- Computational Modeling : Molecular docking (e.g., AutoDock) predicts interactions with targets like enzyme active sites, guiding rational design .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

- Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability .

- Orthogonal Methods : Confirm activity using complementary techniques (e.g., SPR for binding kinetics alongside enzymatic IC50 measurements) .

- Impurity Analysis : Use HPLC-MS to detect trace byproducts that may interfere with biological activity .

Q. How can the mechanism of action for this compound be elucidated in enzyme inhibition studies?

- Kinetic Analysis : Perform Michaelis-Menten experiments to determine inhibition type (competitive/non-competitive) and Ki values .

- Mutagenesis Studies : Engineer enzyme variants to identify critical residues interacting with the sulfonamide or tetrahydroquinoline groups .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy, clarifying interaction energetics .

Q. What methodologies are effective in scaling up synthesis without compromising yield or purity?

- Flow Chemistry : Continuous flow systems improve reaction control and reduce side reactions during sulfonamide coupling .

- Catalyst Optimization : Screen alternative bases (e.g., DMAP) to enhance reaction efficiency at larger scales .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.